![molecular formula C23H32O6 B578900 (1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde CAS No. 143-58-8](/img/structure/B578900.png)

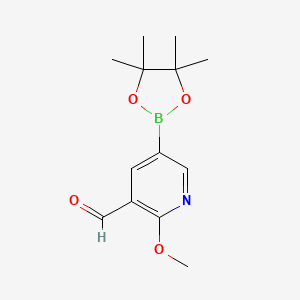

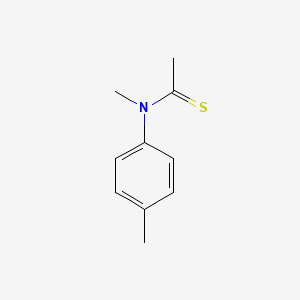

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is a cardiac glycoside, a type of compound known for its potent effects on the heart. It is derived from the plant Strophanthus, which has been traditionally used for its medicinal properties. This compound is structurally similar to other cardiac glycosides like ouabain and digoxin, and it exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isostrophanthidin typically involves the extraction of strophanthidin from the Strophanthus plant, followed by chemical modifications. The key steps include:

Extraction: Strophanthidin is extracted from the plant using solvents like ethanol or methanol.

Hydrogenation: The double bond in the side chain of strophanthidin is hydrogenated to form isostrophanthidin.

Purification: The product is purified using chromatographic techniques to obtain pure isostrophanthidin.

Industrial Production Methods

Industrial production of isostrophanthidin follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial solvents and equipment to extract strophanthidin.

Chemical modification: Hydrogenation and other chemical reactions are carried out in large reactors.

Purification and crystallization: Advanced chromatographic and crystallization techniques are used to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group on C10 can be oxidized to form strophanthidinic acid.

Reduction: The double bond in the side chain can be reduced to form dihydrostrophanthidin.

Substitution: The hydroxyl group on C14 can undergo substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products

Strophanthidinic acid: Formed by oxidation of the aldehyde group.

Dihydrostrophanthidin: Formed by reduction of the double bond.

Substituted derivatives: Formed by substitution reactions at the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde has several scientific research applications:

Wirkmechanismus

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making isostrophanthidin a potent cardiotonic agent . Additionally, it can induce apoptosis in cancer cells by promoting TRAIL-DR5 signaling and activating caspases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Strophanthidin: The parent compound from which isostrophanthidin is derived.

Ouabain: Another cardiac glycoside with similar effects on the heart.

Digoxin: A well-known cardiac glycoside used in the treatment of heart failure.

Uniqueness

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike strophanthidin, isostrophanthidin has a saturated side chain, which affects its activity and potency . Compared to ouabain and digoxin, isostrophanthidin has a different binding affinity for the sodium-potassium ATPase pump, leading to variations in its therapeutic and toxic effects .

Eigenschaften

CAS-Nummer |

143-58-8 |

|---|---|

Molekularformel |

C23H32O6 |

Molekulargewicht |

404.503 |

InChI |

InChI=1S/C23H32O6/c1-20-6-3-16-17(4-8-22(27)11-13(25)2-7-21(16,22)12-24)23(20)9-5-15(20)14-10-18(26)28-19(14)29-23/h12-17,19,25,27H,2-11H2,1H3/t13-,14+,15+,16-,17+,19?,20+,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

QUCYJAWFAZSEKK-CTEJYYBPSA-N |

SMILES |

CC12CCC3C(C14CCC2C5CC(=O)OC5O4)CCC6(C3(CCC(C6)O)C=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)

![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)

![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)